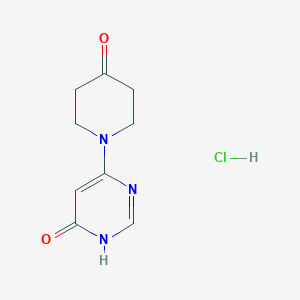
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MTMU is a urea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising compound for further research.
Aplicaciones Científicas De Investigación
New Detachable Poly(ethylene glycol) Conjugates
A novel strategy for reversible attachment of methoxypoly(ethylene glycol) (mPEG) to amino-containing substrates has been described, utilizing a benzyl carbamate linkage substituted with a disulfide. This method, exemplified by the preparation of mPEG-DTB-alcohol and its attachment to distearoylphosphatidylethanolamine (DSPE), results in lipopolymers that can lose their polymer coating under conditions mimicking in vivo environments, with implications for drug delivery (Zalipsky et al., 1999).
Directed Lithiation of Urea Derivatives
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-Methoxyphenyl)ethyl]carbamate has been shown to yield high yields of substituted products, indicating the potential for these reactions in the synthesis of complex organic molecules (Smith et al., 2013).
Urea-Methylamine Mixture as Osmolyte
Research has explored why certain organisms use a mixture of urea and methylamines as osmolytes, demonstrating that this combination, acting as a denaturant and a stabilizer, affects the transition temperature of proteins in a manner that is essentially the algebraic sum of their individual effects when used separately (Lin & Timasheff, 1994).
Regioselective Reactions of Urea Derivatives
Studies on N-(carboxyalkyl)ureas and N-(aminoethyl)ureas have provided insights into their regioselective reactions with glyoxal and 1,2-dioxo-1,2-diphenylethane, affecting the synthesis of various substituted glycolurils, which could have implications in the development of new chemical entities (Kravchenko et al., 2014).
Synthesis and Application in Enzyme Inhibition
The synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects, along with inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, demonstrates the potential use of cyclic urea derivatives in the development of therapeutic agents (Sujayev et al., 2016).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11-6-4-5-7-12(11)13(19-3)10-16-14(17)15-8-9-18-2/h4-7,13H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUVIOMQMAOSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NCCOC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)
![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)
![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)

![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.4]octane-2-carboxylic acid](/img/structure/B2362244.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2362246.png)